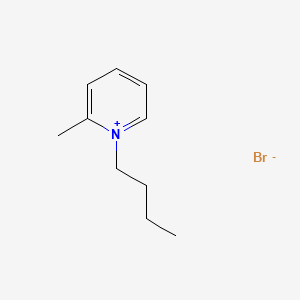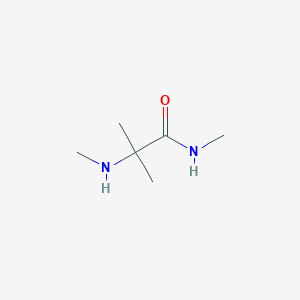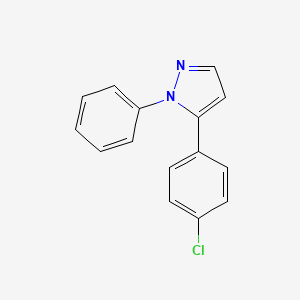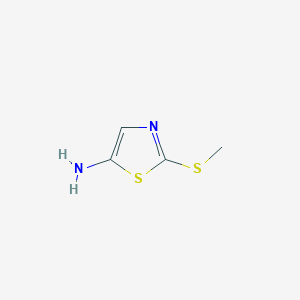
2-(Methylsulfanyl)-1,3-thiazol-5-amine
概要
説明
2-(Methylsulfanyl)-1,3-thiazol-5-amine, also known as MTZ, is a heterocyclic organic compound that contains a thiazole ring. It is a sulfur-containing compound that has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.
作用機序
The mechanism of action of 2-(Methylsulfanyl)-1,3-thiazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In antimicrobial activity, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to inhibit the synthesis of DNA and RNA, disrupt the cell membrane, and interfere with the energy metabolism of microorganisms. In antifungal activity, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. In anticancer activity, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes.
生化学的および生理学的効果
2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to exhibit various biochemical and physiological effects. In antimicrobial activity, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to inhibit the growth of various bacteria, such as Staphylococcus aureus and Escherichia coli, and fungi, such as Candida albicans and Aspergillus niger. In antifungal activity, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to exhibit broad-spectrum activity against various fungi, including dermatophytes, yeasts, and molds. In anticancer activity, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
実験室実験の利点と制限
2-(Methylsulfanyl)-1,3-thiazol-5-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high yield. Another advantage is that it exhibits broad-spectrum activity against various microorganisms and fungi. However, one limitation is that it has low solubility in water, which can make it difficult to use in aqueous solutions. Another limitation is that it can exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-(Methylsulfanyl)-1,3-thiazol-5-amine. One direction is to explore its potential applications in other fields, such as material science and environmental science. Another direction is to optimize the synthesis method to improve the yield and purity of 2-(Methylsulfanyl)-1,3-thiazol-5-amine. Additionally, more research is needed to fully understand the mechanism of action of 2-(Methylsulfanyl)-1,3-thiazol-5-amine and its potential side effects. Finally, the development of new derivatives and analogs of 2-(Methylsulfanyl)-1,3-thiazol-5-amine may lead to the discovery of more potent and selective compounds with improved properties.
科学的研究の応用
2-(Methylsulfanyl)-1,3-thiazol-5-amine has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been reported to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. In agricultural chemistry, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been used as a fungicide to control plant diseases. In material science, 2-(Methylsulfanyl)-1,3-thiazol-5-amine has been used as a precursor for the synthesis of various functional materials, such as metal-organic frameworks and coordination polymers.
特性
IUPAC Name |
2-methylsulfanyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-7-4-6-2-3(5)8-4/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQRNFCYOLVQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531908 | |
| Record name | 2-(Methylsulfanyl)-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-1,3-thiazol-5-amine | |
CAS RN |
91478-68-1 | |
| Record name | 2-(Methylsulfanyl)-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine](/img/structure/B1625628.png)
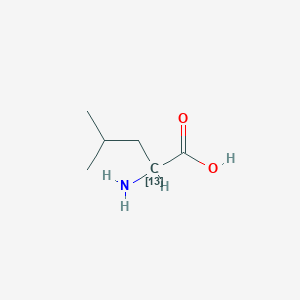
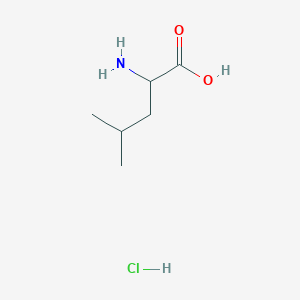
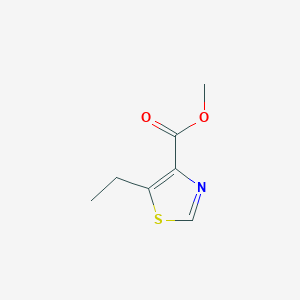
![Methyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1625634.png)
![5-Ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1625636.png)
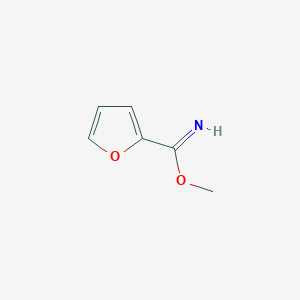
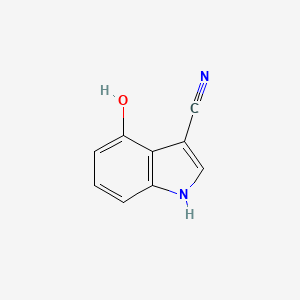
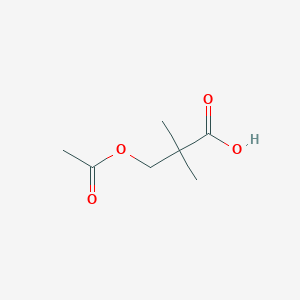
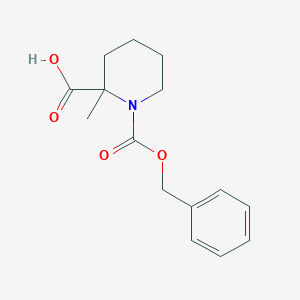
![2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1625644.png)
